molecular formula C6H8ClN3O B8814247 6-Chloro-5-ethoxypyrimidin-4-amine

6-Chloro-5-ethoxypyrimidin-4-amine

Cat. No.: B8814247
M. Wt: 173.60 g/mol
InChI Key: YULINCVNCMGUJW-UHFFFAOYSA-N
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Description

6-Chloro-5-ethoxypyrimidin-4-amine (CAS: 5018-42-8) is a pyrimidine derivative characterized by a chlorine atom at position 6, an ethoxy group at position 5, and an amine group at position 2. This compound belongs to a class of heterocyclic aromatic amines widely used in pharmaceutical and agrochemical research due to their versatility in synthetic modifications. Pyrimidine derivatives are particularly valued for their role as intermediates in drug development, including kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

6-chloro-5-ethoxypyrimidin-4-amine

InChI

InChI=1S/C6H8ClN3O/c1-2-11-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

YULINCVNCMGUJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CN=C1Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-chloro-5-ethoxypyrimidin-4-amine with key analogs, focusing on structural features, physicochemical properties, and applications:

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications References
This compound 5018-42-8 Cl (C6), OEt (C5), NH₂ (C4) 0.84 (baseline) Intermediate for BTK inhibitors; used in radiopharmaceuticals (e.g., [¹⁸F]PTBTK3 for PET imaging)
4-Amino-6-chloropyrimidin-5-ol hydrochloride 1956307-44-0 Cl (C6), OH (C5), NH₂ (C4) 1.00 High solubility due to hydroxyl group; precursor for anticancer agents
4-Amino-6-chloro-2-methylpyrimidin-5-ol 38953-43-4 Cl (C6), OH (C5), NH₂ (C4), Me (C2) 0.90 Enhanced steric hindrance; explored in kinase inhibitor libraries
4-Amino-6-chloro-5-methoxypyrimidine 5018-41-7 Cl (C6), OMe (C5), NH₂ (C4) 0.90 Lower lipophilicity vs. ethoxy analog; used in antiviral compound synthesis
6-Chloro-2-methylpyrimidin-4-amine 1749-68-4 Cl (C6), NH₂ (C4), Me (C2) 0.88 Structural simplicity; intermediate in herbicide development
5-Ethyl-2,6-diphenylpyrimidin-4-amine - Et (C5), Ph (C2, C6), NH₂ (C4) - High thermal stability (m.p. 192–194°C); studied for fluorescence properties

Key Observations:

Substituent Effects on Reactivity: Ethoxy vs. Hydroxyl vs. Alkoxy: Hydroxyl-substituted analogs (e.g., CAS 1956307-44-0) exhibit higher polarity, making them suitable for aqueous-phase reactions but limiting blood-brain barrier penetration .

Biological Applications :

  • This compound is critical in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, such as the radiotracer [¹⁸F]PTBTK3 for positron emission tomography (PET) imaging .
  • Methyl-substituted analogs (e.g., 6-chloro-2-methylpyrimidin-4-amine) are prioritized in agrochemical research due to their stability under environmental conditions .

Crystallographic and Stability Data: Derivatives like 5-[(4-ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (from ) demonstrate intermolecular N–H⋯N hydrogen bonding and π-π stacking, enhancing crystalline stability . This contrasts with this compound, where such data are less documented but predicted to follow similar trends.

Synthetic Flexibility :

  • Ethoxy and methoxy groups are introduced via nucleophilic substitution under basic conditions, while chlorine at C6 is retained for further functionalization (e.g., Suzuki couplings) .

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